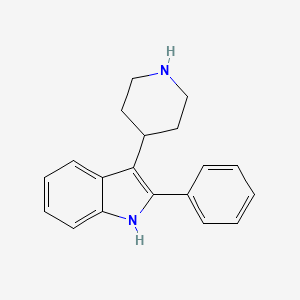
2-Phenyl-3-(piperidin-4-YL)-1H-indole
Cat. No. B1313023
Key on ui cas rn:
221109-26-8
M. Wt: 276.4 g/mol
InChI Key: FWPAVENSJPMGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06316468B1
Procedure details


3-(1,2,3,6-Tetrahydropyridin-4-yl)-2-phenyl-1H-indole (25 g, 91 mmol), palladium on carbon (10% w/w, 2.5 g) and NH4HCO2 (57 g, 0.72 mol) were refluxed in MeOH (300 ml) for 8 h. Palladium on carbon (10% w/w, 1.25 g) and NH4HCO2 (29 g, 0.36 mol) were added, and refluxing continued for 8 h. The mixture was cooled, filtered, and evaporated to give a white solid. This was suspended in H2O (1 l) and 1M NaOH (100 ml), and the mixture extracted with CH2Cl2 (5×150 ml). The combined organic layers were washed with water and brine, dried, and evaporated in vacuo to give a white solid, which was recrystallised from MeOH (300 ml) and H2O (100 ml) to give the title compound (19 g, 75%) as white crystals, mp 187-188° C. Oxalate salt, white crystals, mp 209-211° C. (from EtOH). Found C, 69.09; H, 6.65; N, 7.52. C19H20N2. C2H2O4 requires C, 68.84; H, 6.05; N, 7.65%; δH (360 MHz, d6-DMSO) 1.80 (2H, d, J 13, NCH2CHAHB), 2.30-2.50 (2H, m, NCH2CHAHB), 2.91 (2H, t, J 12, NCHAHB), 3.10-3.20 (1H, m, CH2CH), 3.32 (2H, d, J 12, NCHAHB), 6.98 (1H, t, J 7, indole-H), 7.08 (1H, t, J 7, indole-H), 7.20-7.50 (6H, m, ArH), 7.88 (1H, d, J 7, ArH), 11.3 (1H, br s, indole NH); m/z (ES+) 277 (M++H).
Name
3-(1,2,3,6-Tetrahydropyridin-4-yl)-2-phenyl-1H-indole
Quantity
25 g
Type
reactant
Reaction Step One

[Compound]
Name
NH4HCO2
Quantity
57 g
Type
reactant
Reaction Step One



[Compound]
Name
NH4HCO2
Quantity
29 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH:5]=[C:4]([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:8]=2[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:3][CH2:2]1>[Pd].CO.O>[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:8]=2[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
3-(1,2,3,6-Tetrahydropyridin-4-yl)-2-phenyl-1H-indole
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC(=CC1)C1=C(NC2=CC=CC=C12)C1=CC=CC=C1
|
[Compound]
|
Name
|
NH4HCO2
|
|
Quantity
|
57 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
NH4HCO2
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
1M NaOH (100 ml), and the mixture extracted with CH2Cl2 (5×150 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from MeOH (300 ml) and H2O (100 ml)
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)C1=C(NC2=CC=CC=C12)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

